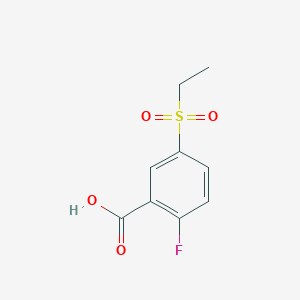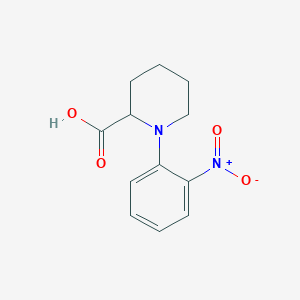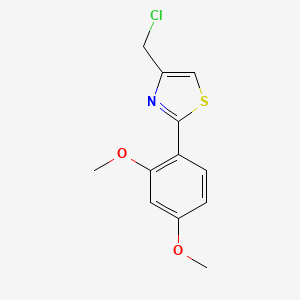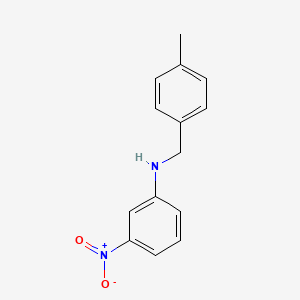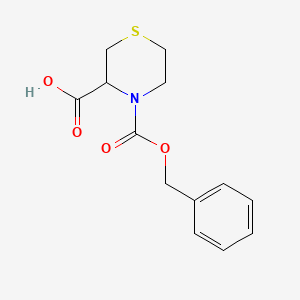
Methyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate
Descripción general
Descripción
Methyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. It is a thiophene derivative that has shown promising results in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes and proteins involved in various biological processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. The compound has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to exhibit potent anti-inflammatory and analgesic activities. It has also been found to exhibit antidiabetic and anticancer activities. The compound has been found to reduce the levels of various inflammatory mediators such as prostaglandins, cytokines, and chemokines. It has also been found to reduce the levels of glucose and insulin in diabetic animals. The compound has been found to induce apoptosis in cancer cells by inhibiting the activity of certain proteins involved in cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high yields and good purity. It has been extensively studied for its potential applications in various scientific research studies. However, the compound also has some limitations. It has been found to exhibit some toxicity in certain cell types and animal models. It also has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
Methyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate has several potential future directions for scientific research. It can be further studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. The compound can also be further studied for its potential applications as a tool in the study of various biological processes such as enzyme inhibition, protein-protein interactions, and cell signaling pathways. The compound can also be modified to improve its solubility and reduce its toxicity, which can broaden its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Methyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate has been used in various scientific research studies. It has been found to exhibit potent anti-inflammatory and analgesic activities. It has also shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. The compound has been used as a tool in the study of various biological processes such as enzyme inhibition, protein-protein interactions, and cell signaling pathways.
Propiedades
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-4-(2-chlorophenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3S/c1-20-14(19)12-9(8-4-2-3-5-10(8)16)7-21-13(12)17-11(18)6-15/h2-5,7H,6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMNMCYYOMEILT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



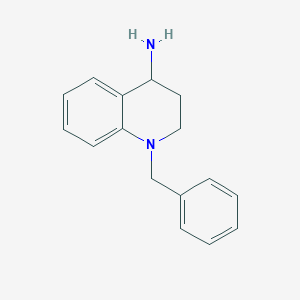

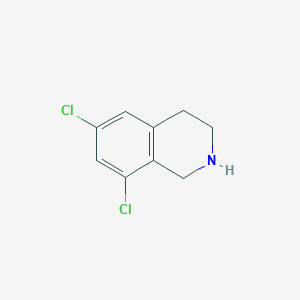
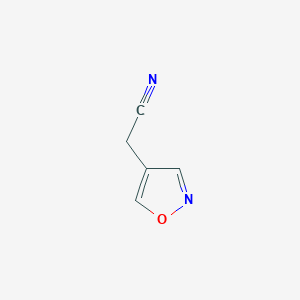
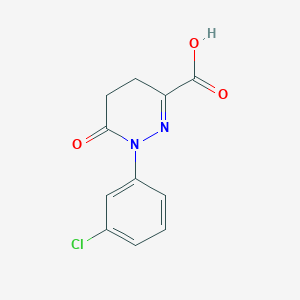
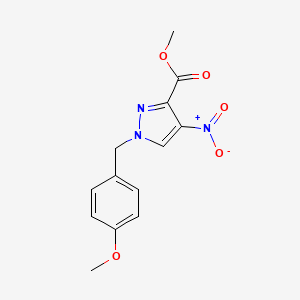
![2-chloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}acetamide](/img/structure/B3372378.png)
